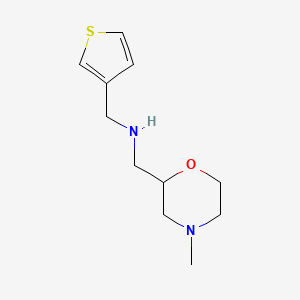
n-((4-Methyl-4h-1,2,4-triazol-3-yl)methyl)-3-nitropyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of N-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)-3-nitropyridin-2-amine typically involves multi-step chemical reactions. One common synthetic route starts with the preparation of 4-methyl-4H-1,2,4-triazole-3-thiol, which is then reacted with ethyl bromoacetate to yield ethyl (4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate . This intermediate can be further modified through various chemical reactions to obtain the final compound. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
化学反応の分析
N-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)-3-nitropyridin-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)-3-nitropyridin-2-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials with specific properties.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand in binding studies.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry, particularly for its antimicrobial and anticancer activities.
作用機序
The mechanism of action of N-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
類似化合物との比較
N-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)-3-nitropyridin-2-amine can be compared with other similar compounds such as:
4-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline: This compound has a similar triazole ring structure but differs in its functional groups and overall properties.
(4-Methyl-4H-1,2,4-triazol-3-yl)methanol: Another compound with a triazole ring, but with different reactivity and applications.
4-Methyl-4H-1,2,4-triazole-3-thiol: This compound is used as an intermediate in the synthesis of various triazole derivatives and has distinct chemical properties.
特性
分子式 |
C9H10N6O2 |
|---|---|
分子量 |
234.22 g/mol |
IUPAC名 |
N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-3-nitropyridin-2-amine |
InChI |
InChI=1S/C9H10N6O2/c1-14-6-12-13-8(14)5-11-9-7(15(16)17)3-2-4-10-9/h2-4,6H,5H2,1H3,(H,10,11) |
InChIキー |
NBOWDSQCZCGXNY-UHFFFAOYSA-N |
正規SMILES |
CN1C=NN=C1CNC2=C(C=CC=N2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-Methyl-2-azabicyclo[4.1.0]heptane](/img/structure/B14914164.png)

![Benzyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14914177.png)


![1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-1-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B14914191.png)


![2-{[(1-Phenylprop-2-yn-1-yl)oxy]carbonyl}benzoic acid](/img/structure/B14914204.png)
